molecular formula C14H11BrN2O3 B11114026 (E)-N-[(3-bromobenzyl)oxy]-1-(4-nitrophenyl)methanimine

(E)-N-[(3-bromobenzyl)oxy]-1-(4-nitrophenyl)methanimine

Cat. No.: B11114026
M. Wt: 335.15 g/mol
InChI Key: SQDQPEOCMQZMFU-CXUHLZMHSA-N
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Description

(E)-[(3-BROMOPHENYL)METHOXY][(4-NITROPHENYL)METHYLIDENE]AMINE is an organic compound characterized by the presence of bromine and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(3-BROMOPHENYL)METHOXY][(4-NITROPHENYL)METHYLIDENE]AMINE typically involves a multi-step process. One common method includes the reaction of 3-bromophenol with 4-nitrobenzaldehyde in the presence of a base to form the corresponding Schiff base. The reaction conditions often involve refluxing the reactants in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-[(3-BROMOPHENYL)METHOXY][(4-NITROPHENYL)METHYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or nitro group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of strong bases or acids, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-[(3-BROMOPHENYL)METHOXY][(4-NITROPHENYL)METHYLIDENE]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-[(3-BROMOPHENYL)METHOXY][(4-NITROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[(3-BROMOPHENYL)METHOXY][(4-CHLOROPHENYL)METHYLIDENE]AMINE
  • (E)-[(3-BROMOPHENYL)METHOXY][(4-METHOXYPHENYL)METHYLIDENE]AMINE

Uniqueness

(E)-[(3-BROMOPHENYL)METHOXY][(4-NITROPHENYL)METHYLIDENE]AMINE is unique due to the presence of both bromine and nitro groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

(E)-N-[(3-bromophenyl)methoxy]-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C14H11BrN2O3/c15-13-3-1-2-12(8-13)10-20-16-9-11-4-6-14(7-5-11)17(18)19/h1-9H,10H2/b16-9+

InChI Key

SQDQPEOCMQZMFU-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)CO/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Br)CON=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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